molecular formula C13H16N4S B14323387 1-Ketojulolidine thiosemicarbazone CAS No. 101077-39-8

1-Ketojulolidine thiosemicarbazone

Cat. No.: B14323387
CAS No.: 101077-39-8
M. Wt: 260.36 g/mol
InChI Key: SVNVKRXDKDLTEB-RVDMUPIBSA-N
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Description

1-Ketojulolidine thiosemicarbazone is a heterocyclic thiosemicarbazone derivative characterized by a julolidine backbone—a bicyclic structure fused with a ketone group—and a thiosemicarbazone moiety. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, often attributed to their metal-chelating capabilities and structural versatility . These compounds are typically synthesized via condensation reactions between thiosemicarbazides and carbonyl-containing precursors under acidic or reflux conditions .

Properties

CAS No.

101077-39-8

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

[(E)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylideneamino]thiourea

InChI

InChI=1S/C13H16N4S/c14-13(18)16-15-11-6-8-17-7-2-4-9-3-1-5-10(11)12(9)17/h1,3,5H,2,4,6-8H2,(H3,14,16,18)/b15-11+

InChI Key

SVNVKRXDKDLTEB-RVDMUPIBSA-N

Isomeric SMILES

C1CC2=C3C(=CC=C2)/C(=N/NC(=S)N)/CCN3C1

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=NNC(=S)N)CCN3C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ketojulolidine thiosemicarbazone can be synthesized through the reaction of 1-ketojulolidine with thiosemicarbazide. The reaction typically involves the condensation of the carbonyl group of 1-ketojulolidine with the thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiosemicarbazone derivative .

Industrial Production Methods: While specific industrial production methods for 1-ketojulolidine thiosemicarbazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Ketojulolidine thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Studied for its antimicrobial properties against bacteria and fungi.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-ketojulolidine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:

    Molecular Targets: The compound can bind to metal ions, forming complexes that interfere with cellular processes.

    Pathways Involved: It can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiosemicarbazone Derivatives

Below is a detailed comparison of 1-ketojulolidine thiosemicarbazone analogs based on synthesis, physicochemical properties, and biological activity:

Key Observations :

  • Pyridine-3-carbaldehyde thiosemicarbazones exhibit high synthetic yields (56–90%) under mild acidic conditions .
  • Thiazole derivatives require additional steps, such as treatment with phenacyl bromide, which may reduce overall efficiency .

Key Observations :

  • Substitutions on the isoquinoline core (e.g., 5-ethoxycarbonyloxy) reduce potency, highlighting the importance of unmodified heterocyclic rings for enzyme inhibition .
  • Pyridine-based derivatives prioritize solubility and ease of synthesis, making them candidates for broad-spectrum applications .
Physicochemical and Functional Properties
Property 1-Formylisoquinoline Derivatives Pyridine-3-carbaldehyde Derivatives Thiazole Derivatives
Solubility Moderate in organic solvents High in DMSO, DMF, chloroform Moderate in alcohols
Stability Stable under reflux conditions Stable at room temperature Sensitive to prolonged heat
Chelation Potential Strong Cu(II) binding Moderate metal interaction Variable based on substituents

Key Observations :

  • Isoquinoline derivatives exhibit strong copper-chelation properties, critical for anticancer activity .
  • Pyridine derivatives’ solubility in polar aprotic solvents suggests utility in drug formulation .

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